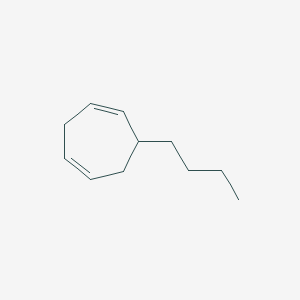

6-Butyl-1,4-cycloheptadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22735-58-6 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

6-butylcyclohepta-1,4-diene |

InChI |

InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3 |

InChI Key |

IRKYSUMPMNRVDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC=CCC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-Butyl-1,4-cycloheptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Butyl-1,4-cycloheptadiene, a molecule of interest in chemical research. This document details the core synthetic methodology, experimental protocols, and relevant data, presented in a format tailored for scientific professionals.

Introduction

This compound, also known as Dictyopterene C', is a seven-membered carbocycle.[1][2] Its synthesis is a prime example of the application of the divinylcyclopropane-cycloheptadiene rearrangement, a powerful thermal isomerization reaction for the construction of seven-membered rings.[3][4][5] This rearrangement is conceptually related to the Cope rearrangement and is driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring.[3] This guide will focus on a well-established synthetic route to (±)-6-Butyl-1,4-cycloheptadiene.

Synthetic Pathway Overview

The primary and most effective route for the synthesis of this compound is through a thermal Cope rearrangement of a substituted divinylcyclopropane precursor. Specifically, the pyrolysis of a mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane yields the desired product.[1][6][7]

The logical workflow for this synthesis is depicted below:

Experimental Protocol

The following experimental protocol is adapted from the work of Billups, W. E., Chow, W. Y., and Cross, J. H.[1]

Synthesis of (±)-6-Butyl-1,4-cycloheptadiene (Dictyopterene C')

-

Materials:

-

A mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane.

-

-

Apparatus:

-

Pyrolysis apparatus.

-

Standard laboratory glassware for purification.

-

-

Procedure:

-

A crude mixture of the stereoisomers of 1-hexylidene-2-vinylcyclopropane is obtained.

-

This mixture is subjected to pyrolysis at a temperature of 175 °C for a duration of 2.5 hours.

-

During the pyrolysis, the thermally induced Cope rearrangement of the cis-divinylcyclopropane isomers occurs, leading to the formation of (±)-6-Butyl-1,4-cycloheptadiene.

-

Following the pyrolysis, the product is isolated and purified using standard laboratory techniques, such as distillation or chromatography, to yield the final product.

-

Data Presentation

The quantitative data for the synthesis of (±)-6-Butyl-1,4-cycloheptadiene is summarized in the table below for clarity and ease of comparison.

| Parameter | Value | Reference |

| Starting Material | Mixture of 1-hexylidene-2-vinylcyclopropane isomers | [1] |

| Reaction Type | Thermal Cope Rearrangement | [1] |

| Temperature | 175 °C | [1] |

| Reaction Time | 2.5 hours | [1] |

| Product | (±)-6-Butyl-1,4-cycloheptadiene | [1] |

| Yield | 60% | [1] |

Conclusion

The synthesis of this compound is efficiently achieved through the thermal rearrangement of 1-hexylidene-2-vinylcyclopropane precursors. The detailed protocol and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this and related cycloheptadiene structures. The divinylcyclopropane-cycloheptadiene rearrangement remains a robust and valuable tool in synthetic organic chemistry for the construction of seven-membered rings.

References

- 1. Synthesis of (±)-dictyopterene A and (±)-dictyopterene C′ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Dictyopterenes A, B, C, and D from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]

- 6. Synthesis of (±)-dictyopterene A and (±)-dictyopterene C′ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of (±)-dictyopterene A and (±)-dictyopterene C′ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Chemical Properties of 6-Butyl-1,4-cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Butyl-1,4-cycloheptadiene. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's characteristics and potential applications.

Core Chemical Properties

This compound is a cyclic diene with a butyl substituent. Its chemical and physical properties are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ | [1][2] |

| Molecular Weight | 150.26 g/mol | [1] |

| Boiling Point | 206.7 °C at 760 mmHg | [2] |

| Density | 0.828 g/cm³ | [2] |

| Vapor Pressure | 0.336 mmHg at 25 °C | [2] |

| Flash Point | 56 °C | [2] |

| LogP | 3.699 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 150.140851 g/mol | [1] |

| Complexity | 142 | [2] |

Synthesis and Purification

A potential synthetic route to (R)-6-Butyl-1,4-cycloheptadiene involves a Cope rearrangement of (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane.[2] The Cope rearrangement is a thermally induced[3][3]-sigmatropic rearrangement of a 1,5-diene.[4][5] In this specific synthesis, heating the divinylcyclopropane precursor would lead to the formation of the seven-membered ring of the cycloheptadiene.

References

Spectroscopic and Synthetic Profile of 6-Butyl-1,4-cycloheptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the non-conjugated diene, 6-Butyl-1,4-cycloheptadiene. Due to the limited availability of direct experimental spectra in public databases, this document combines reported data for closely related analogs with predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Physicochemical Properties

This compound possesses the molecular formula C₁₁H₁₈ and a molecular weight of 150.26 g/mol .[1] It is a cyclic olefin whose structure incorporates a seven-membered ring with a butyl substituent.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ | [1] |

| Molecular Weight | 150.26 g/mol | [1] |

| IUPAC Name | 6-butylcyclohepta-1,4-diene | [1] |

| CAS Number | 22735-58-6 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from spectral data of similar structures and general principles of NMR and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 5.5 - 5.8 | m | 4H | Olefinic protons (CH =CH ) | Complex multiplet due to coupling between olefinic and allylic protons. |

| ~ 2.7 - 2.9 | m | 2H | Allylic protons (=CH-CH ₂-CH=) | |

| ~ 2.1 - 2.3 | m | 2H | Allylic protons (-CH₂-CH =) | |

| ~ 1.8 - 2.0 | m | 1H | Methine proton (-CH -Butyl) | |

| ~ 1.2 - 1.5 | m | 4H | Methylene protons of butyl group (-CH₂-CH ₂-CH ₂-CH₃) | |

| ~ 0.9 | t | 3H | Methyl protons of butyl group (-CH₂-CH₃) | Triplet with J ≈ 7 Hz. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~ 130 - 135 | CH | Olefinic carbons (C H=C H) | Two distinct signals expected. |

| ~ 35 - 40 | CH | Methine carbon (-C H-Butyl) | |

| ~ 30 - 35 | CH₂ | Allylic carbons (=CH-C H₂-CH= and -C H₂-CH=) | Two to three signals expected. |

| ~ 29 - 33 | CH₂ | Methylene carbon of butyl group (-C H₂-CH₂-CH₂-CH₃) | |

| ~ 22 - 25 | CH₂ | Methylene carbon of butyl group (-CH₂-C H₂-CH₃) | |

| ~ 14 | CH₃ | Methyl carbon of butyl group (-C H₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3020 | Medium | =C-H stretch (alkene) |

| 2955, 2870 | Strong | C-H stretch (alkane) |

| ~ 1650 | Medium, Sharp | C=C stretch (alkene) |

| ~ 1465 | Medium | -CH₂- bend |

| ~ 700 - 800 | Medium | =C-H bend (cis-alkene) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 150. The fragmentation pattern would likely involve the loss of the butyl group (M-57) and rearrangements of the cycloheptadiene ring. A base peak corresponding to a stable carbocation formed after initial fragmentation is expected. The mass spectrum of the related compound 6-[(Z)-1-butenyl]-1,4-cycloheptadiene shows a molecular ion at m/z 148 and significant fragments at m/z 91, 79, and 67, which may be indicative of fragmentation patterns for the butyl-substituted analog.[2]

Experimental Protocols

Proposed Synthesis: Alkylation of 1,4-Cycloheptadiene

This protocol outlines a potential method for the synthesis of this compound via deprotonation and subsequent alkylation of 1,4-cycloheptadiene.

Materials:

-

1,4-Cycloheptadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous THF and 1,4-cycloheptadiene.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at this temperature for 2 hours.

-

Alkylation: 1-Bromobutane is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane (B92381) or a low-polarity hexane/ethyl acetate (B1210297) mixture as the eluent to yield pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized by the following spectroscopic methods to confirm its identity and purity:

-

¹H and ¹³C NMR: Spectra would be recorded on a 300 MHz or higher NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: An infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate.

-

Mass Spectrometry: A mass spectrum would be acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 6-Butyl-1,4-cycloheptadiene

This guide provides a comprehensive overview of 6-Butyl-1,4-cycloheptadiene, detailing its chemical structure, IUPAC nomenclature, and key physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Chemical Structure

The systematic and unambiguous naming of organic compounds is crucial for clear scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the correct name for the compound is 6-butylcyclohepta-1,4-diene .[1]

The structure consists of a seven-membered ring, a cycloheptane, with two double bonds located at the first and fourth positions, making it a cycloheptadiene. A butyl group is attached to the sixth carbon atom of the ring.

The molecular formula for this compound is C₁₁H₁₈.[1] The structure can be represented in a simplified format using the Simplified Molecular-Input Line-Entry System (SMILES), which is CCCCC1CC=CCC=C1.[1]

Stereochemistry

The carbon atom at the sixth position, to which the butyl group is attached, is a stereocenter. Therefore, this compound can exist as two different enantiomers:

-

(R)-6-Butyl-1,4-cycloheptadiene

-

(S)-6-Butyl-1,4-cycloheptadiene

The specific stereoisomer, (R)-6-Butyl-1,4-cycloheptadiene, is also known as R-(-)-Dictyopterene C'.[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 150.26 g/mol | [1] |

| Molecular Formula | C₁₁H₁₈ | [1] |

| Density | 0.828 g/cm³ | [2] |

| Boiling Point | 206.7 °C at 760 mmHg | [2] |

| Flash Point | 56 °C | [2] |

| Vapor Pressure | 0.336 mmHg at 25°C | [2] |

| XLogP3 | 4.4 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 150.140850574 Da | [1][2] |

| Complexity | 142 | [2] |

Structural Visualization

To provide a clear visual representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language.

References

molecular weight of 6-Butyl-1,4-cycloheptadiene

An In-Depth Technical Guide to 6-Butyl-1,4-cycloheptadiene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of its quantitative data.

Core Properties of this compound

This compound, with the molecular formula C11H18, is a cyclic olefin.[1][2] Its molecular weight is approximately 150.26 g/mol .[1][3][4][5][6] The structure consists of a seven-membered ring with two double bonds and a butyl substituent.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C11H18 | [1][2] |

| Molecular Weight | 150.264 g/mol | [1][5] |

| Exact Mass | 150.140850574 Da | [1][4] |

| Density | 0.828 g/cm³ | [1] |

| Boiling Point | 206.7 °C at 760 mmHg | [1] |

| Flash Point | 56 °C | [1] |

| Vapor Pressure | 0.336 mmHg at 25°C | [1] |

| LogP | 3.699 | [1] |

| XLogP3 | 4.4 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1][6] |

| Hydrogen Bond Acceptor Count | 0 | [1][6] |

| Rotatable Bond Count | 3 | [1][2][6] |

| Complexity | 142 | [1][6] |

| CAS Number | 33156-91-1 ((R)-isomer) | [1][5][7] |

Molecular Structure

The structure of this compound is characterized by a seven-membered carbocyclic ring containing two double bonds at positions 1 and 4, with a butyl group attached at position 6.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of (R)-6-Butyl-1,4-cycloheptadiene

A documented synthetic route to (R)-6-Butyl-1,4-cycloheptadiene involves the thermal rearrangement of (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane.[1]

Methodology:

-

The starting material, (1R,2S)-1-<(Z)-hex-1-enyl>-2-vinylcyclopropane, is dissolved in tetrachloromethane.

-

The solution is heated to 80 °C.

-

The reaction is allowed to proceed for 6 hours.

-

This process yields (R)-6-Butyl-1,4-cycloheptadiene, with a reported yield of 100.0%.[1]

Caption: Synthesis workflow for (R)-6-Butyl-1,4-cycloheptadiene.

Spectroscopic Data

Spectroscopic data for this compound is available through various databases. This includes Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra.[4] Mass spectrometry data, specifically from electron ionization, is also noted.[8]

Applications in Research and Drug Development

Currently, there is limited specific information available in the public domain regarding the direct application of this compound in drug development or its defined biological activities. While it is a component of the essential oil of lovage (Levisticum officinale), which has been studied for its antimicrobial properties, the specific contribution of this compound to the overall activity is not detailed.[9]

The broader class of cycloheptadienes and their derivatives are of interest in synthetic chemistry. However, dedicated research into the pharmacological properties of this compound is not extensively documented in the searched literature.

Summary of Identifiers and Properties

The following diagram provides a conceptual overview of the key identifiers and physicochemical properties of this compound.

Caption: Concept map of this compound properties.

References

- 1. lookchem.com [lookchem.com]

- 2. persianherb.com [persianherb.com]

- 3. Buy (R)-6-Butyl-1,4-cycloheptadiene | 33156-91-1 [smolecule.com]

- 4. This compound | C11H18 | CID 556470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-6-butyl-1,4-cycloheptadiene, 33156-91-1 [thegoodscentscompany.com]

- 6. 22735-58-6(1,4-Cycloheptadiene,6-butyl-) | Kuujia.com [kuujia.com]

- 7. chembk.com [chembk.com]

- 8. 6-[(Z)-1-Butenyl]-1,4-cycloheptadiene [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

6-Butyl-1,4-cycloheptadiene (Ectocarpene): A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Butyl-1,4-cycloheptadiene, more commonly known as ectocarpene (B1253934), is a volatile C11 hydrocarbon primarily recognized for its role as a sexual pheromone in various species of brown algae (Phaeophyceae). This technical guide provides a comprehensive overview of the known biological activity of ectocarpene, with a focus on its function in algal chemoattraction. This document summarizes the available quantitative data, details the experimental protocols for its bioassay, and illustrates its biosynthetic pathway and the experimental workflow for its analysis. While its role as a pheromone is well-established, information regarding its broader pharmacological activities, such as cytotoxicity, anti-inflammatory, or antimicrobial effects, is not available in current scientific literature. Similarly, the specific signaling cascade it initiates in target cells remains an area for future investigation.

Introduction

This compound, or ectocarpene, is a natural product first isolated from the brown alga Ectocarpus siliculosus. It is the rearrangement product of its more potent precursor, pre-ectocarpene. The (S)-enantiomer is the biologically active form. Ectocarpene's primary and most studied biological function is to act as a chemical messenger, attracting male gametes to female gametes to facilitate fertilization in a marine environment. Beyond its role in algal reproduction, ectocarpene has also been identified as a contributor to the aroma of Capsicum fruit. This guide will focus on the biological activity of ectocarpene in the context of its pheromonal function, as this is the only area with substantial scientific evidence.

Pheromonal Activity and Mechanism

The principal biological activity of ectocarpene is its function as a chemoattractant for the male gametes of brown algae, such as Ectocarpus siliculosus. Female gametes release the precursor, pre-ectocarpene, which is highly potent but thermally unstable. Pre-ectocarpene undergoes a sigmatropic rearrangement to form the more stable ectocarpene. This controlled degradation is thought to create a sharp concentration gradient, allowing male gametes to navigate towards the female gamete.

Quantitative Data on Pheromonal Activity

The chemoattractant properties of ectocarpene and its precursor have been quantified in bioassays. The following table summarizes the key data points.

| Compound | Activity Threshold | Secretion Rate (from female gametes) | Reference |

| Ectocarpene | 10 nmol/L | 1 x 10⁵ molecules/s/cell | [1][2] |

| Pre-ectocarpene | 5 pmol/L | Not reported | [1] |

Biosynthesis of Ectocarpene

Ectocarpene is synthesized from polyunsaturated fatty acids. The biosynthetic pathway involves enzymatic cleavage and subsequent molecular rearrangements.

References

- 1. Production and Bioassay of a Diffusible Factor That Induces Gametophyte-to-Sporophyte Developmental Reprogramming in the Brown Alga Ectocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production and Bioassay of a Diffusible Factor That Induces Gametophyte-to-Sporophyte Developmental Reprogramming in the Brown Alga Ectocarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Butyl-1,4-cycloheptadiene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on 6-Butyl-1,4-cycloheptadiene, a naturally occurring cycloheptadiene derivative found in marine algae and certain terrestrial plants. This document consolidates available data on its chemical properties, synthesis, and known biological activities, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as Dictyopterene C', is a volatile organic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ | [1] |

| Molecular Weight | 150.26 g/mol | [2] |

| CAS Number | 33156-91-1 (for the (R)-enantiomer) | [1][3] |

| IUPAC Name | 6-butylcyclohepta-1,4-diene | [2] |

| Density | 0.828 g/cm³ | [1] |

| Boiling Point | 206.7 °C at 760 mmHg | [1] |

| Flash Point | 56 °C | [1] |

| Vapor Pressure | 0.336 mmHg at 25 °C | [1] |

| LogP | 3.699 | [1] |

| Canonical SMILES | CCCCC1CC=CCC=C1 | [1] |

Synthesis of this compound

The primary synthetic route to this compound reported in the literature is through a thermal isomerization of dictyopterene A (a divinylcyclopropane derivative) via a Cope rearrangement.[4][5] A key study by W. E. Billups and colleagues demonstrated the synthesis of (±)-dictyopterene C' in a 60% yield through the thermolysis of a mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane.

Experimental Protocol: Synthesis via Cope Rearrangement

The following is a generalized experimental protocol based on the reported synthesis.

Materials:

-

Mixture of stereoisomers of 1-hexylidene-2-vinylcyclopropane (precursor, also known as dictyopterene A)

-

High-boiling point, inert solvent (e.g., tetrachloromethane or decane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Heating apparatus with temperature control

-

Distillation apparatus for purification

Procedure:

-

A solution of the 1-hexylidene-2-vinylcyclopropane stereoisomer mixture in an inert, high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is purged with an inert gas (Nitrogen or Argon) to remove any oxygen.

-

The mixture is heated to a temperature sufficient to induce the Cope rearrangement. Temperatures in the range of 80-175 °C have been reported for similar rearrangements.[4] The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion of the rearrangement, the reaction mixture is cooled to room temperature.

-

The desired product, this compound, is isolated from the reaction mixture by fractional distillation under reduced pressure.

-

The purity of the isolated product can be confirmed by GC-MS and NMR spectroscopy.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, mass spectrometry data is available.

Mass Spectrometry

The mass spectrum of the related compound 6-[(Z)-1-Butenyl]-1,4-cycloheptadiene is available in the NIST WebBook, which can provide an indication of the fragmentation pattern expected for this compound.[6][7]

Biological Activity

There is currently no specific biological activity data available for isolated this compound. Its biological relevance is inferred from its presence as a minor constituent in essential oils that exhibit biological activity.

Natural Occurrence

This compound has been identified as a component of the essential oil of brown algae from the genus Dictyopteris and in the essential oil of celery (Apium graveolens).[8]

Activity of Essential Oils Containing this compound

The essential oil of Apium graveolens has been reported to possess insecticidal, repellent, antimicrobial, and antioxidant properties. It is important to note that these activities are attributed to the complex mixture of compounds in the oil, with limonene (B3431351) being a major component. The specific contribution of this compound to these effects has not been determined.

Insecticidal and Repellent Activity of Apium graveolens Essential Oil

| Activity | Test Organism | Results |

| Insecticidal | Sitophilus zeamais (maize weevil) | Fumigant and contact toxicity observed. |

| Repellent | Sitophilus zeamais | Potent long-term repellent activity. |

Antimicrobial Activity of Apium graveolens Essential Oil

| Test Organism | Activity |

| Bacillus subtilis | Active |

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

| Candida albicans | Active |

Antioxidant Activity of Apium graveolens Essential Oil

| Assay | Results |

| DPPH radical scavenging | Active |

Signaling Pathways and Mechanism of Action

To date, there is no information available in the scientific literature regarding the mechanism of action or any signaling pathways associated with this compound. Further research is required to elucidate its potential biological targets and molecular interactions.

Biosynthesis

In marine algae, it is proposed that C11-hydrocarbons like the dictyopterenes are biosynthesized from C20 polyunsaturated fatty acids through oxidative cleavage.[8] The biosynthesis involves a series of enzymatic and spontaneous chemical reactions, including pericyclic reactions like the Cope rearrangement.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring compound with a well-defined, albeit not extensively detailed, synthetic route. While it is a constituent of biologically active essential oils, its specific pharmacological properties remain uncharacterized. The lack of data on its biological activity and mechanism of action presents an opportunity for future research, particularly in the areas of insect control and antimicrobial drug discovery. Further investigation into the isolation of this compound from its natural sources and subsequent biological screening is warranted to unlock its full potential.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C11H18 | CID 556470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution [mdpi.com]

- 5. 6-[(Z)-1-Butenyl]-1,4-cycloheptadiene [webbook.nist.gov]

- 6. 6-[(Z)-1-Butenyl]-1,4-cycloheptadiene [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dictyopterenes A, B, C, and D from Marine Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cycloheptadiene Core: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered carbocyclic scaffold of cycloheptadiene has been a recurring motif in organic chemistry for over a century. Its unique conformational properties and reactivity have led to its incorporation into a diverse array of molecules, from foundational structures in theoretical chemistry to complex, biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of cycloheptadiene derivatives, detailing their synthesis, physical and chemical properties, and applications, with a particular focus on their role in medicinal chemistry. Detailed experimental protocols for key reactions and visualizations of important chemical transformations and biological pathways are included to serve as a practical resource for researchers in the field.

Introduction: The Emergence of a Versatile Scaffold

The story of cycloheptadiene is intrinsically linked to the pioneering work on seven-membered rings. While the parent cycloheptane (B1346806) was known, the introduction of unsaturation in the form of cycloheptadiene opened up new avenues for chemical exploration. The initial interest in these compounds was largely academic, driven by a desire to understand the structure, stability, and reactivity of medium-sized rings, which challenged the then-prevailing theories of ring strain.

Early investigations were hampered by the difficulty in synthesizing these seven-membered rings. However, the turn of the 20th century saw a breakthrough that would lay the groundwork for the entire field.

Historical Milestones in Cycloheptadiene Chemistry

The Dawn of Seven-Membered Rings: Willstätter's Synthesis

The first definitive synthesis of a cycloheptadiene derivative can be traced back to the landmark work of Richard Willstätter in 1901. In his quest to elucidate the structure of tropane (B1204802) alkaloids like cocaine, Willstätter developed a synthetic route starting from cycloheptanone. This synthesis not only confirmed the seven-membered ring structure of these natural products but also provided the first rational access to cycloheptatriene, with cycloheptadiene being a key intermediate in the synthetic sequence. This seminal work marked the true beginning of cycloheptadiene chemistry.

The Rise of Fused Systems: Dibenzocycloheptadienes and Their Therapeutic Potential

The mid-20th century witnessed a surge of interest in cycloheptadiene derivatives with fused aromatic rings, particularly the dibenzo[a,d]cycloheptene scaffold. This was largely driven by the burgeoning field of medicinal chemistry and the search for new therapeutic agents. A pivotal moment in this era was the patenting of cyproheptadine (B85728) in 1959.[1] Initially developed as an antihistamine, its potent antiserotonergic properties soon became apparent, leading to its use in a variety of clinical applications.[1][2][3] The success of cyproheptadine spurred further research into related tricyclic structures, leading to the development of a class of antidepressant drugs, including amitriptyline (B1667244) and nortriptyline.

Modern Synthetic Marvels: The Divinylcyclopropane-Cycloheptadiene Rearrangement

A significant advancement in the synthesis of functionalized cycloheptadienes came with the discovery and development of the divinylcyclopropane-cycloheptadiene rearrangement . This powerful pericyclic reaction provides a stereocontrolled route to highly substituted seven-membered rings and has been widely applied in the total synthesis of complex natural products. The rearrangement involves the thermal isomerization of a cis-divinylcyclopropane to a cycloheptadiene, proceeding through a concerted[4][4]-sigmatropic (Cope) rearrangement.

Quantitative Data of Cycloheptadiene Derivatives

A thorough understanding of the physicochemical properties of cycloheptadiene derivatives is crucial for their application in research and development. The following tables summarize key quantitative data for the parent isomers and a selection of substituted derivatives.

Table 1: Physical Properties of Parent Cycloheptadienes

| Property | 1,3-Cycloheptadiene (B1346008) | 1,4-Cycloheptadiene |

| Molecular Formula | C₇H₁₀ | C₇H₁₀ |

| Molar Mass ( g/mol ) | 94.15 | 94.15 |

| Boiling Point (°C) | 120-121 | 115-117 |

| Density (g/cm³ at 20°C) | 0.868 | 0.862 |

| Refractive Index (n²⁰/D) | 1.498 | 1.482 |

Table 2: Spectroscopic Data for Selected Cycloheptadiene Derivatives

| Compound | Method | Key Data |

| 1,3-Cycloheptadiene | ¹H NMR (CDCl₃) | δ 5.8-6.1 (m, 4H, vinyl), 2.1-2.3 (m, 4H, allylic), 1.5-1.7 (m, 2H, methylene) |

| ¹³C NMR (CDCl₃) | δ 130.8, 127.5, 31.6, 26.9 | |

| IR (neat) | 3020, 2925, 2850, 1650, 680 cm⁻¹ | |

| 1,4-Cycloheptadiene | ¹H NMR (CDCl₃) | δ 5.6-5.8 (m, 4H, vinyl), 2.3-2.5 (m, 4H, allylic), 1.8-2.0 (m, 2H, methylene) |

| ¹³C NMR (CDCl₃) | δ 128.9, 31.2, 28.7 | |

| IR (neat) | 3025, 2930, 2855, 1655, 710 cm⁻¹ | |

| Cyproheptadine | ¹H NMR (CDCl₃) | δ 7.1-7.4 (m, 8H, Ar-H), 6.9 (s, 2H, vinyl), 2.2-2.5 (m, 8H, piperidine), 2.2 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | δ 141.2, 139.8, 135.5, 131.6, 129.8, 128.4, 126.3, 57.8, 46.5, 33.2 |

Experimental Protocols for Key Syntheses

The following protocols provide detailed methodologies for the synthesis of a parent cycloheptadiene and the important drug molecule, cyproheptadine.

Synthesis of 1,3-Cycloheptadiene via Dehydrohalogenation

This protocol describes a classical approach to the synthesis of 1,3-cycloheptadiene from cycloheptene (B1346976).

Experimental Workflow:

Caption: Synthesis of 1,3-Cycloheptadiene.

Materials:

-

Cycloheptene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (catalyst)

-

Carbon tetrachloride (CCl₄)

-

Potassium tert-butoxide

-

tert-Butanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Allylic Bromination: To a solution of cycloheptene (1.0 eq) in CCl₄ is added NBS (1.1 eq) and a catalytic amount of benzoyl peroxide. The mixture is heated to reflux under a nitrogen atmosphere for 4 hours. After cooling to room temperature, the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude 3-bromocycloheptene.

-

Dehydrobromination: The crude 3-bromocycloheptene is dissolved in tert-butanol. Potassium tert-butoxide (1.5 eq) is added portion-wise, and the resulting mixture is heated to reflux for 6 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by fractional distillation to yield 1,3-cycloheptadiene.

Synthesis of Cyproheptadine Hydrochloride

This protocol outlines the final steps in the synthesis of the pharmaceutical agent cyproheptadine hydrochloride.

Experimental Workflow:

Caption: Synthesis of Cyproheptadine HCl.

Materials:

-

5H-Dibenzo[a,d]cyclohepten-5-one

-

4-Chloro-1-methylpiperidine

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Activated carbon

Procedure:

-

Grignard Reaction: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous THF. A solution of 4-chloro-1-methylpiperidine in THF is added dropwise to initiate the formation of the Grignard reagent. The mixture is gently refluxed until the magnesium is consumed. The solution is then cooled, and a solution of 5H-dibenzo[a,d]cyclohepten-5-one in THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Dehydration and Salt Formation: The crude tertiary alcohol intermediate is dissolved in ethanol. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 2 hours to effect dehydration. The solution is then treated with activated carbon, filtered while hot, and allowed to cool to room temperature. The precipitated cyproheptadine hydrochloride is collected by filtration, washed with cold ethanol, and dried under vacuum.

Key Chemical Transformations and Biological Pathways

The utility of cycloheptadiene derivatives stems from their diverse reactivity and, in many cases, their specific interactions with biological targets. The following diagrams, rendered in DOT language, illustrate a key synthetic rearrangement and the mechanism of action of a prominent cycloheptadiene-based drug.

The Divinylcyclopropane-Cycloheptadiene Rearrangement

This rearrangement is a powerful tool for the construction of seven-membered rings.

Caption: The Divinylcyclopropane Rearrangement.

Mechanism of Action of Cyproheptadine

Cyproheptadine exerts its therapeutic effects by acting as an antagonist at multiple receptor sites.

Caption: Cyproheptadine's Receptor Antagonism.

Applications and Future Outlook

The applications of cycloheptadiene derivatives are broad and continue to expand. In medicinal chemistry , beyond the well-established use of dibenzocycloheptadienes as antihistamines and antidepressants, newer derivatives are being investigated for a range of therapeutic targets, including their potential as anticancer agents.

In materials science , the strained nature of some cycloheptadiene derivatives makes them interesting monomers for ring-opening metathesis polymerization (ROMP), leading to polymers with unique properties. Furthermore, their role as ligands in organometallic chemistry is an active area of research, with applications in catalysis.

The future of cycloheptadiene chemistry lies in the development of more efficient and stereoselective synthetic methods to access novel derivatives. The exploration of their biological activities will undoubtedly uncover new therapeutic leads. As our understanding of the intricate relationship between three-dimensional structure and function deepens, the cycloheptadiene core is poised to remain a valuable and versatile scaffold in the molecular sciences.

References

- 1. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

Technical Guide: Physical Properties of 6-Butyl-1,4-cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Butyl-1,4-cycloheptadiene is a cyclic organic compound with the molecular formula C₁₁H₁₈. As a derivative of cycloheptadiene, its physical and chemical properties are of interest in various fields of organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by generalized experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, some of the presented values are based on computational predictions and should be regarded as estimates.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

| Physical Property | Value | Notes |

| Molecular Formula | C₁₁H₁₈ | - |

| Molecular Weight | 150.26 g/mol | |

| Boiling Point | 201.75 °C - 206.7 °C at 760 mmHg | Computationally estimated[1]. |

| Melting Point | -24.96 °C | Computationally estimated[1]. |

| Density | 0.828 g/cm³ | [2] |

| Flash Point | 56 °C | [2] |

| Vapor Pressure | 0.336 mmHg at 25 °C | [2] |

| XLogP3 | 4.4 | A measure of lipophilicity, computationally predicted. |

| Exact Mass | 150.140850574 Da | |

| Refractive Index | Not available | Experimental determination is recommended. |

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount (0.5-1 mL) of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube containing mineral oil, ensuring the heat-transfer medium is above the level of the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., nonpolar or mid-polar).

-

Mass Spectrometer (MS) detector.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The separation is based on the compound's boiling point and affinity for the stationary phase. The oven temperature is typically programmed to ramp up to ensure good separation.

-

Detection: As the compound elutes from the column, it enters the MS detector.

-

Ionization and Mass Analysis: The molecules are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum.

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not available, a general procedure for acquiring ¹H and ¹³C NMR spectra is as follows.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the purified liquid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and referencing of the chemical shifts are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a volatile liquid like this compound, a vapor phase IR spectrum can be obtained.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

-

Gas cell.

Procedure:

-

Sample Introduction: A small amount of the liquid is injected into an evacuated gas cell, where it vaporizes.

-

Data Acquisition: The gas cell is placed in the sample compartment of the FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are correlated with specific vibrational modes of the functional groups in the molecule. For this compound, one would expect to see characteristic C-H stretches for the alkyl and alkenyl groups, and C=C stretching vibrations for the diene system.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and structural characterization of a newly synthesized organic compound like this compound.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided generalized experimental protocols for their determination. While some fundamental properties have been predicted computationally, further experimental verification is necessary for a complete and accurate characterization. The provided workflow and protocols offer a solid foundation for researchers and scientists working with this and related compounds.

References

Technical Guide: 6-Butyl-1,4-cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Butyl-1,4-cycloheptadiene, a naturally occurring compound that has garnered interest in synthetic organic chemistry. This document consolidates key chemical data, spectroscopic information, and a detailed experimental protocol for its synthesis.

Chemical Identification and Properties

This compound is a cyclic diene with a butyl substituent. It is also known by its natural product name, Dictyopterene C'. The compound can exist as a racemic mixture or as individual enantiomers.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 6-butylcyclohepta-1,4-diene |

| Synonyms | (±)-Dictyopterene C' |

| Molecular Formula | C₁₁H₁₈[1] |

| CAS Number (Racemic) | 22735-58-6[2] |

| CAS Number ((R)-enantiomer) | 33156-91-1[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 150.26 g/mol | PubChem[2] |

| Exact Mass | 150.140850574 Da | LookChem[1] |

| Boiling Point | 206.7 °C (at 760 mmHg) | LookChem[1] |

| Density | 0.828 g/cm³ | LookChem[1] |

| Flash Point | 56 °C | LookChem[1] |

| Vapor Pressure | 0.336 mmHg (at 25 °C) | LookChem[1] |

| XLogP3 | 4.4 | LookChem[1] |

| Rotatable Bond Count | 3 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly accessible literature. The following tables summarize available mass spectrometry data and expected infrared absorption bands based on the compound's structure.

Table 3: Mass Spectrometry Data (GC-MS)

| Property | Value |

| Top Peak (m/z) | 79 |

| 2nd Highest Peak (m/z) | 93 |

| 3rd Highest Peak (m/z) | 91 |

| Data sourced from PubChem CID 556470.[2] |

Table 4: Characteristic Infrared (IR) Absorption Bands (Predicted)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=C-H (alkene) | Stretch | 3100-3000 |

| C-H (alkane) | Stretch | < 3000 |

| C=C (alkene) | Stretch | 1680-1640 |

| -CH₂- | Scissoring | ~1465 |

| -CH₃ | Rock | ~1378 |

| Expected ranges are based on typical values for the functional groups present. |

Experimental Protocols: Synthesis of (±)-6-Butyl-1,4-cycloheptadiene

The following protocol describes the synthesis of racemic this compound, also known as (±)-Dictyopterene C', as reported by W. E. Billups, W. Y. Chow, and J. H. Cross in 1974.[4][5][6] The synthesis involves a multi-step process starting from the corresponding dichlorocyclopropane.

Overall Reaction Scheme:

-

Elimination: 1,1-dichloro-2-ethyl-3-hexylcyclopropane undergoes elimination to form 1-hexylidene-2-vinylcyclopropane.

-

Isomerization: The resulting vinylcyclopropane (B126155) is isomerized to a mixture of Dictyopterene A isomers.

-

Thermolysis (Cope Rearrangement): The mixture of isomers undergoes thermal rearrangement to yield the final product, (±)-6-Butyl-1,4-cycloheptadiene.

Methodology:

-

Step 1 & 2: Elimination and Isomerization

-

1,1-dichloro-2-ethyl-3-hexylcyclopropane is treated with potassium tert-butoxide (KOBut) in dimethyl sulfoxide (B87167) (DMSO).

-

Prolonged treatment of the starting material with the base for 15 hours facilitates both the initial elimination and the subsequent isomerization to a mixture of dictyopterene A geometrical isomers.[4]

-

-

Step 3: Thermolysis

-

The crude mixture of isomers from the previous step is subjected to pyrolysis without intermediate purification.

-

Method A: The mixture is heated in carbon tetrachloride (CCl₄) at 80°C for 12 hours.[4]

-

Method B (Alternative): The crude mixture is heated neat (without solvent) at 175°C for 2.5 hours. This method exclusively yields (±)-6-Butyl-1,4-cycloheptadiene.[4]

-

The final product is obtained in a 60% yield from the thermolysis step.[4][5][6] The overall yield from the precursor, trans-dec-3-ene, is reported to be 30%.[4]

-

-

Purification:

-

The original communication notes that separation of the dictyopterene A isomers from the final product via preparative gas-liquid chromatography on Apiezon J or silver nitrate-impregnated silica (B1680970) gel was unsuccessful.[4] The thermolysis of the crude mixture (Method B) provides a direct route to the desired cycloheptadiene.

-

Visualized Workflow and Pathways

The following diagrams illustrate the logical relationships in the synthesis of (±)-6-Butyl-1,4-cycloheptadiene.

Caption: Chemical synthesis workflow for (±)-6-Butyl-1,4-cycloheptadiene.

Caption: Logical relationship of reaction types in the synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C11H18 | CID 556470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis of (±)-dictyopterene A and (±)-dictyopterene C′ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of (±)-dictyopterene A and (±)-dictyopterene C′ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of (±)-dictyopterene A and (±)-dictyopterene C′ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: 1H NMR Spectroscopic Analysis of 6-Butyl-1,4-cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H NMR spectroscopic analysis of 6-Butyl-1,4-cycloheptadiene. While a publicly available experimental spectrum is not readily accessible, this note presents a predicted ¹H NMR spectrum based on established chemical shift principles and data from analogous structures. It includes a comprehensive experimental protocol for acquiring a high-quality spectrum, a detailed table of predicted chemical shifts, multiplicities, and coupling constants, and illustrative diagrams to aid in understanding the molecular structure and experimental workflow. This information is valuable for the identification and structural elucidation of this compound in research and drug development settings.

Introduction

This compound is a cyclic olefin with the molecular formula C₁₁H₁₈.[1] The structural characterization of such molecules is fundamental in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. This application note serves as a practical guide for researchers working with this compound, offering a predicted ¹H NMR data set and a standardized protocol for its experimental verification.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in Table 1. The chemical shifts (δ) are estimated based on typical values for protons in similar chemical environments, such as those in cycloheptadiene rings and alkyl chains.[2][3][4][5] The multiplicity and coupling constants (J) are predicted based on the expected spin-spin coupling interactions between neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-4 | 5.6 - 5.8 | m | - | 2H |

| H-2, H-3 | 5.4 - 5.6 | m | - | 2H |

| H-5, H-7 (allylic) | 2.2 - 2.4 | m | - | 4H |

| H-6 (methine) | 1.8 - 2.0 | m | - | 1H |

| -CH₂- (butyl, α) | 1.2 - 1.4 | m | ~7 | 2H |

| -CH₂- (butyl, β, γ) | 1.1 - 1.3 | m | ~7 | 4H |

| -CH₃ (butyl, δ) | 0.8 - 1.0 | t | ~7 | 3H |

Note: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

2. NMR Instrument Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Probe: A standard 5 mm broadband or inverse detection probe.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

-

Data Points: 32K or 64K data points.

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualizations

Diagram 1: Molecular Structure and Proton Environments of this compound

Caption: Structure of this compound with proton labels.

Diagram 2: Experimental Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

This application note provides essential information for the ¹H NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocol, offers a solid foundation for researchers to identify and characterize this compound. The provided visualizations of the molecular structure and experimental workflow further aid in the understanding and execution of the NMR analysis. It is recommended to confirm the predicted data through experimental verification for unambiguous structural assignment.

References

Application Note: 13C NMR Analysis of Cycloheptadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptadiene and its isomers are important structural motifs in a variety of natural products and synthetic compounds with potential applications in drug development. The precise identification and characterization of these isomers are crucial for understanding their chemical properties and biological activities. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol for the 13C NMR analysis of cycloheptadiene isomers, including 1,2-, 1,3-, and 1,4-cycloheptadiene (B11937353). The distinct chemical environments of the carbon atoms in each isomer result in unique 13C NMR spectra, allowing for their clear differentiation.

Principles of 13C NMR for Isomer Differentiation

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. Factors such as hybridization (sp2 for olefinic carbons, sp3 for saturated carbons), proximity to double bonds, and molecular symmetry significantly influence the resonance frequency of each carbon nucleus.

The three isomers of cycloheptadiene (1,2-, 1,3-, and 1,4-) each possess a unique arrangement of double bonds and saturated carbons, leading to distinct patterns in their 13C NMR spectra. Due to molecular symmetry, chemically equivalent carbons will produce a single signal, reducing the total number of observed peaks from the seven carbon atoms in the ring. By analyzing the number of signals and their chemical shifts, one can confidently identify the specific isomer present in a sample.

Data Presentation

The 13C NMR chemical shifts for the cycloheptadiene isomers are summarized in the table below. These values are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

| Cycloheptadiene Isomer | Carbon Atom | Chemical Shift (δ, ppm) |

| 1,2-Cycloheptadiene | C1, C2 | Data not available |

| C3, C7 | Data not available | |

| C4, C6 | Data not available | |

| C5 | Data not available | |

| 1,3-Cycloheptadiene | C1, C4 | 132.8 |

| C2, C3 | 127.5 | |

| C5, C7 | 28.9 | |

| C6 | 26.8 | |

| 1,4-Cycloheptadiene | C1, C5 | 130.1 |

| C2, C4 | 128.9 | |

| C3 | 31.3 | |

| C6, C7 | 26.2 |

Experimental Protocols

This section details the recommended procedure for acquiring high-quality 13C NMR spectra of cycloheptadiene isomers.

Sample Preparation

-

Sample Purity: Ensure the cycloheptadiene isomer sample is of high purity to avoid interference from impurities in the 13C NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a well-characterized 13C NMR signal for referencing. Chloroform-d (CDCl3) is a common choice.

-

Concentration: Prepare a solution of the cycloheptadiene isomer in the chosen deuterated solvent at a concentration of approximately 10-50 mg/mL.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | Recommended Value |

| Pulse Program | zgpg30 (or similar proton-decoupled pulse sequence) |

| Acquisition Time (AQ) | 1.0 - 2.0 s |

| Relaxation Delay (D1) | 2.0 - 5.0 s |

| Pulse Width (P1) | 30° pulse (typically 8-12 µs) |

| Number of Scans (NS) | 128 or higher (depending on concentration) |

| Spectral Width (SW) | 0 - 220 ppm |

| Temperature | 298 K (25 °C) |

| Decoupling | Proton broadband decoupling (e.g., Waltz16) |

Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the 13C probe.

-

Set up the experiment with the parameters listed in the table above.

-

Acquire the Free Induction Decay (FID).

Data Processing

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C NMR, integration is often not reliable for direct molar comparisons due to the Nuclear Overhauser Effect).

-

Pick and label the peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of cycloheptadiene isomers.

Application Note: Mass Spectrometry of 6-Butyl-1,4-cycloheptadiene

Abstract

This application note provides a detailed protocol for the analysis of 6-Butyl-1,4-cycloheptadiene using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of publicly available mass spectral data for this specific compound, a theoretical fragmentation pattern is proposed based on established principles of mass spectrometry for hydrocarbons and cyclic compounds. This document is intended to guide researchers, scientists, and drug development professionals in the analytical characterization of this compound and structurally related molecules.

Introduction

This compound is a cyclic hydrocarbon with the molecular formula C11H18 and a molecular weight of 150.26 g/mol .[1][2] Its structure, featuring a seven-membered ring with two double bonds and a butyl substituent, suggests a complex fragmentation pattern upon electron ionization mass spectrometry (EI-MS). Understanding this fragmentation is crucial for its identification and quantification in various matrices. This note outlines a comprehensive GC-MS method and a predicted mass spectrum to facilitate its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a molecular ion peak (M+) and several key fragment ions resulting from the cleavage of the butyl group and rearrangements of the cycloheptadiene ring.

Molecular Ion: The molecular ion peak (M+) is anticipated at an m/z of 150.

Key Fragmentation Pathways:

-

Loss of the Butyl Group: A prominent fragmentation pathway for alkyl-substituted cyclic compounds is the cleavage of the alkyl chain. The loss of a butyl radical (•C4H9) would result in a fragment ion at m/z 93. This is often a stable, resonance-stabilized tropylium-like cation.

-

Cleavage within the Butyl Group: Fragmentation can also occur along the butyl chain, leading to the loss of smaller alkyl radicals.

-

Loss of a propyl radical (•C3H7) would yield a fragment at m/z 107.

-

Loss of an ethyl radical (•C2H5) would result in a fragment at m/z 121.

-

Loss of a methyl radical (•CH3) would produce a fragment at m/z 135.

-

-

Ring Fragmentation: The cycloheptadiene ring can undergo various rearrangements and cleavages, leading to a complex pattern of smaller fragment ions, typically in the lower m/z region.

A summary of the predicted quantitative data for the major ions is presented in Table 1.

Data Presentation

Table 1: Predicted Mass Spectrum of this compound

| m/z | Predicted Fragment | Relative Abundance (%) |

| 150 | [M]+• | 25 |

| 121 | [M - C2H5]+ | 40 |

| 107 | [M - C3H7]+ | 60 |

| 93 | [M - C4H9]+ | 100 (Base Peak) |

| 79 | [C6H7]+ | 30 |

| 67 | [C5H7]+ | 50 |

| 55 | [C4H7]+ | 45 |

| 41 | [C3H5]+ | 70 |

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (if a pure standard is available) in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) should be developed and validated.

3.2. Instrumentation

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is suitable for this analysis.

3.3. GC-MS Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-350 |

| Scan Speed | 1000 amu/s |

3.4. Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

-

Fragmentation Analysis: Compare the experimental mass spectrum with the predicted fragmentation pattern (Table 1) and any available library spectra to confirm the identity of the compound.

-

Quantification: If quantitative analysis is required, construct a calibration curve using the peak areas of the standard solutions.

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note: Analysis of 6-Butyl-1,4-cycloheptadiene by Gas Chromatography

Abstract

This application note details a comprehensive gas chromatography (GC) method for the qualitative and quantitative analysis of 6-Butyl-1,4-cycloheptadiene. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for the separation and detection of this volatile unsaturated hydrocarbon. The methodology outlined below provides a robust starting point for method development and validation.

Introduction

This compound is a substituted cycloalkadiene with potential applications in organic synthesis and as a building block for novel therapeutic agents.[1] Its volatility and hydrocarbon nature make gas chromatography an ideal analytical technique for its separation and quantification.[2][3] This document provides a detailed experimental protocol for the analysis of this compound using a standard gas chromatograph coupled with a Flame Ionization Detector (FID), a common and sensitive detector for hydrocarbons.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate GC method.

| Property | Value | Reference |

| Molecular Formula | C11H18 | [4][5] |

| Molecular Weight | 150.26 g/mol | [5] |

| Boiling Point | 206.7 °C at 760 mmHg | [4] |

| Flash Point | 56 °C | [4] |

| Density | 0.828 g/cm³ | [4] |

| Vapor Pressure | 0.336 mmHg at 25°C | [4] |

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and instrument for the GC analysis of this compound.

Materials and Reagents

-

Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

-

Analyte: this compound (of known purity for standard preparation)

-

Internal Standard (optional): n-Dodecane or other suitable non-interfering hydrocarbon

-

Carrier Gas: Helium or Nitrogen (high purity, 99.999%)

-

Detector Gases: Hydrogen and Air (high purity)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) is required. The recommended instrument parameters are detailed in Table 2.

| Parameter | Recommended Setting |

| Injector | |

| Type | Split/Splitless |

| Temperature | 250 °C |

| Split Ratio | 50:1 (adjustable based on concentration) |

| Injection Volume | 1 µL |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS, or equivalent) |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Oven Program | |

| Initial Temperature | 80 °C |

| Initial Hold Time | 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 220 °C |

| Final Hold Time | 5 min |

| Detector (FID) | |

| Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow mode) |

Sample and Standard Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in hexane to an expected concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Analysis Procedure

-

Equilibrate the GC system with the specified method parameters.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared samples for analysis.

-

Integrate the peak corresponding to this compound and quantify using the calibration curve.

Data Presentation

The retention time and peak area of this compound should be recorded. A calibration curve should be generated by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples can then be determined from this curve.

| Analyte | Expected Retention Time (min) |

| This compound | ~12 - 15 |

Note: The exact retention time may vary depending on the specific instrument and column conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

References

- 1. Buy (R)-6-Butyl-1,4-cycloheptadiene | 33156-91-1 [smolecule.com]

- 2. Volatile organic compound - Wikipedia [en.wikipedia.org]

- 3. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C11H18 | CID 556470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 6-Butyl-1,4-cycloheptadiene in Organic Synthesis: A Detailed Overview for Researchers

Introduction: 6-Butyl-1,4-cycloheptadiene, a substituted seven-membered carbocycle, presents a unique structural motif for applications in organic synthesis. Its diene system, coupled with the conformational flexibility of the cycloheptane (B1346806) ring and the presence of a butyl substituent, offers opportunities for various chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors. While direct, widespread applications are not extensively documented in publicly available literature, its synthesis via sigmatropic rearrangement and its potential as a building block for more complex structures are of significant interest.

Synthesis via[1][1]-Sigmatropic Rearrangement (Cope Rearrangement)

A primary synthetic route to (±)-6-Butyl-1,4-cycloheptadiene (also known as (±)-dictyopterene C') involves a thermal[1][1]-sigmatropic rearrangement, specifically a Cope rearrangement, of its isomers, the dictyopterene A family. This pericyclic reaction provides a facile method to access the cycloheptadiene core.

The thermolysis of a mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropane (isomers of dictyopterene A) leads to the formation of (±)-6-Butyl-1,4-cycloheptadiene.[2] The reaction proceeds through a concerted, six-electron cyclic transition state.

Quantitative Data for Cope Rearrangement

| Starting Material | Reaction Conditions | Product | Yield | Reference |

| Mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropane | Pyrolysis at 175°C for 2.5 hours | (±)-6-Butyl-1,4-cycloheptadiene | 60% | [2] |

Experimental Protocol: Synthesis of (±)-6-Butyl-1,4-cycloheptadiene via Cope Rearrangement[2]

Materials:

-

Mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropane

-

Carbon tetrachloride (or another suitable high-boiling solvent)

-

Apparatus for pyrolysis or high-temperature reaction

Procedure:

-

A solution of the mixture of geometrical isomers of 1-hexylidene-2-vinylcyclopropane in a suitable high-boiling solvent is prepared.

-

The solution is heated to 175°C in a sealed tube or a flask equipped with a reflux condenser.

-

The reaction is maintained at this temperature for 2.5 hours to effect the Cope rearrangement.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product, (±)-6-Butyl-1,4-cycloheptadiene, can be purified by distillation or column chromatography.

Figure 1. Cope Rearrangement to this compound.

Potential Applications in Further Synthetic Transformations

While specific, documented examples of this compound as a starting material are scarce, its structure suggests several potential applications in organic synthesis. The 1,4-diene moiety can be a versatile handle for various transformations.

Cycloaddition Reactions